5-Methyl-2-(4-T-butylphenyl)benzoic acid
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Overview
Description
5-Methyl-2-(4-T-butylphenyl)benzoic acid is an organic compound with a complex aromatic structure It is characterized by the presence of a methyl group and a tert-butylphenyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(4-T-butylphenyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-tert-butylbenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(4-T-butylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
5-Methyl-2-(4-T-butylphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-T-butylphenyl)benzoic acid involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects.
Comparison with Similar Compounds
- 5-Methyl-2-(4-methylphenyl)benzoic acid
- 5-Methyl-2-(4-ethylphenyl)benzoic acid
- 5-Methyl-2-(4-isopropylphenyl)benzoic acid
Comparison: Compared to these similar compounds, 5-Methyl-2-(4-T-butylphenyl)benzoic acid is unique due to the presence of the bulky tert-butyl group. This structural feature can influence its chemical reactivity, steric hindrance, and interaction with other molecules. The tert-butyl group can also affect the compound’s solubility and stability, making it distinct from its analogs.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-12-5-10-15(16(11-12)17(19)20)13-6-8-14(9-7-13)18(2,3)4/h5-11H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLARNRAIHIKOIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653538 |
Source
|
Record name | 4'-tert-Butyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181595-90-3 |
Source
|
Record name | 4'-tert-Butyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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